Cas no 1214838-74-0 (ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate)

ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate
- MEAZLHCXBQWMRZ-UHFFFAOYSA-N
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- Inchi: 1S/C14H21N3O5S2/c1-4-22-13(19)11-9(2)15-14(23-11)16-12(18)10-7-5-6-8-17(10)24(3,20)21/h10H,4-8H2,1-3H3,(H,15,16,18)
- InChI Key: MEAZLHCXBQWMRZ-UHFFFAOYSA-N
- SMILES: S1C(C(OCC)=O)=C(C)N=C1NC(C1CCCCN1S(C)(=O)=O)=O
ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5141-0066-2μmol |
ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate |
1214838-74-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5141-0066-4mg |
ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate |
1214838-74-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5141-0066-40mg |
ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate |
1214838-74-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5141-0066-100mg |
ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate |
1214838-74-0 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5141-0066-2mg |
ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate |
1214838-74-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5141-0066-1mg |
ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate |
1214838-74-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5141-0066-10μmol |
ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate |
1214838-74-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5141-0066-15mg |
ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate |
1214838-74-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5141-0066-5μmol |
ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate |
1214838-74-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5141-0066-5mg |
ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate |
1214838-74-0 | 5mg |
$69.0 | 2023-09-10 |
ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate Related Literature
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate
Introduction to Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 1214838-74-0)
Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate, identified by its CAS number 1214838-74-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the thiazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The molecular structure of Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate features a thiazole core substituted with various functional groups, including an amide linkage and a carboxylate ester. The presence of these functional groups not only contributes to the compound's complex chemical properties but also opens up numerous possibilities for its interaction with biological targets. Specifically, the amide group can participate in hydrogen bonding interactions, while the carboxylate ester moiety can engage in both polar and hydrophobic interactions, making this compound a versatile scaffold for drug design.
In recent years, there has been a surge in research focused on developing novel thiazole derivatives as potential therapeutic agents. Thiazole derivatives have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The specific structure of Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate makes it an intriguing candidate for further investigation in these contexts.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new drugs. The combination of the thiazole ring with the piperidine amide and carboxylate ester functionalities creates a multifaceted structure that can be fine-tuned to optimize binding affinity and selectivity towards specific biological targets. This flexibility is particularly valuable in the context of rational drug design, where subtle modifications can significantly impact a molecule's pharmacological profile.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. Thiazole derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. For instance, certain thiazole-based compounds have demonstrated inhibitory effects on enzymes such as kinases and proteases, which are often implicated in various diseases. The structural features of Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate suggest that it may exhibit similar inhibitory properties, making it a promising candidate for further pharmacological exploration.
The synthesis of Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the methanesulfonyl group onto the piperidine ring and the subsequent formation of the amide bond are critical steps that must be carefully optimized to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic catalysis, may be employed to enhance reaction efficiency and selectivity.
The chemical properties of this compound also make it an interesting subject for computational studies. Molecular modeling techniques can be used to predict how Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate interacts with biological targets at the molecular level. These studies can provide valuable insights into its binding mechanism and help guide the design of more effective derivatives. Additionally, computational methods can aid in identifying potential metabolic pathways by which this compound might be processed within living systems.
In terms of potential applications, Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate could serve as a building block for more complex drug candidates. By incorporating additional functional groups or modifying existing ones, researchers can generate libraries of derivatives with tailored pharmacological properties. Such libraries are essential for high-throughput screening campaigns aimed at identifying novel therapeutic agents.
The role of computational chemistry in drug discovery cannot be overstated. By leveraging powerful computational tools, researchers can accelerate the process of identifying promising candidates from large chemical libraries. This approach not only saves time but also reduces the reliance on empirical screening methods, which can be resource-intensive. In the case of Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate, computational studies may reveal unexpected interactions or highlight regions for structural optimization that would otherwise remain obscure.
The future prospects for this compound are promising given its unique structural features and potential biological activities. As research in medicinal chemistry continues to evolve, new methodologies for drug discovery will emerge, further enhancing our ability to develop effective treatments for various diseases. The thiazole scaffold remains a cornerstone in this field due to its versatility and wide range of biological responses elicited by its derivatives.
In conclusion,Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 1214838-74-0) represents an exciting opportunity for further exploration in pharmaceutical chemistry. Its complex structure and multifunctional nature make it a valuable scaffold for developing novel therapeutic agents with potential applications across multiple therapeutic areas. Continued research into this compound will undoubtedly contribute to advancements in drug discovery and development.
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